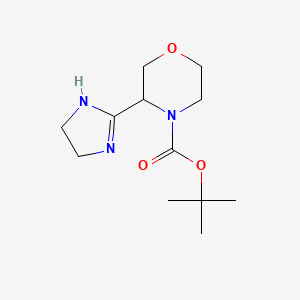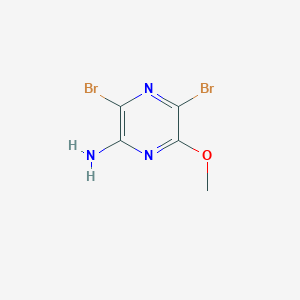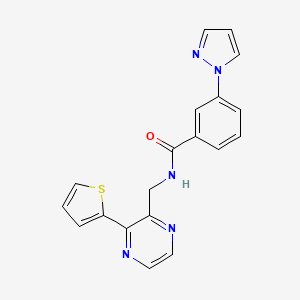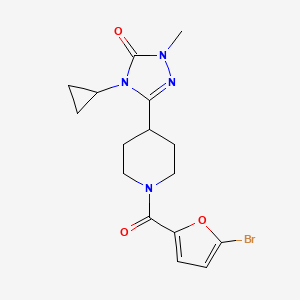![molecular formula C19H16N2O4S B2588383 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 681159-51-3](/img/structure/B2588383.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of compounds related to “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide” has been reported in the literature . A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions was developed . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide and its derivatives have been studied for their potential antitumor activities. For instance, derivatives of chromenones bearing the benzothiazole moiety have demonstrated significant anticancer activities, particularly against lung and colon cancer cells. This activity is comparable to that of the standard drug doxorubicin (El-Helw et al., 2019).
Synthesis and Catalysis
The compound has been involved in the synthesis of various derivatives, highlighting its versatility in chemical synthesis. For instance, the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives using eco-friendly and reusable catalysts in a solvent-free condition demonstrates an efficient and sustainable approach to chemical synthesis (Reddy & Jeong, 2016).
Antioxidant Properties
Research into the antioxidant properties of derivatives of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide has shown promising results. For example, certain coumarin derivatives exhibited high antioxidant activities, demonstrating their potential utility in this area (Abd-Almonuim et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been shown to possess antimicrobial properties. One study demonstrated that a coumarin–thiazole derivative exhibited very good antimicrobial effects when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).
Potential as Adenosine Receptor Ligands
The compound's derivatives have been explored as potential ligands for human adenosine receptors. This research suggests potential therapeutic applications in areas where adenosine receptor activity is significant (Cagide et al., 2015).
Cytotoxic Activity
Studies have also examined the cytotoxic activity of certain derivatives of this compound. These derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, suggesting potential for development as cancer therapeutics (Raj et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds with a chromeno[2,3-d]thiazol scaffold have been reported to exhibit potent anti-inflammatory activities . This suggests that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide may also target pathways involved in inflammation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets and induce changes that result in anti-inflammatory effects .
Biochemical Pathways
Based on the anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-8-7-11(9-15(14)24-2)18(22)21-19-20-17-12-5-3-4-6-13(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMIZIKPZLNWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-({[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2588306.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)

![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)
![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)


![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)